[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane [(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17991197
InChI: InChI=1S/C42H80O3Si3/c1-31(21-19-27-41(9,10)45-46(12,13)14)36-25-26-37-33(22-20-28-42(36,37)11)23-24-34-29-35(43-47(15,16)39(3,4)5)30-38(32(34)2)44-48(17,18)40(6,7)8/h23-24,31,35-38H,2,19-22,25-30H2,1,3-18H3/b33-23+,34-24-/t31-,35-,36-,37+,38+,42-/m1/s1/i9D3,10D3
SMILES:
Molecular Formula: C42H80O3Si3
Molecular Weight: 723.4 g/mol

[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane

CAS No.:

Cat. No.: VC17991197

Molecular Formula: C42H80O3Si3

Molecular Weight: 723.4 g/mol

* For research use only. Not for human or veterinary use.

[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane -

Specification

Molecular Formula C42H80O3Si3
Molecular Weight 723.4 g/mol
IUPAC Name [(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Standard InChI InChI=1S/C42H80O3Si3/c1-31(21-19-27-41(9,10)45-46(12,13)14)36-25-26-37-33(22-20-28-42(36,37)11)23-24-34-29-35(43-47(15,16)39(3,4)5)30-38(32(34)2)44-48(17,18)40(6,7)8/h23-24,31,35-38H,2,19-22,25-30H2,1,3-18H3/b33-23+,34-24-/t31-,35-,36-,37+,38+,42-/m1/s1/i9D3,10D3
Standard InChI Key CHTVPUCBCKQIST-UIHXSJCWSA-N
Isomeric SMILES [2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)(C([2H])([2H])[2H])O[Si](C)(C)C
Canonical SMILES CC(CCCC(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Introduction

Structural Analysis and Stereochemical Configuration

Core Framework and Substituent Architecture

The compound features a cyclohexyl backbone with a methylidene group at position 2 and a tert-butyl(dimethyl)silyl (TBDMS) ether at position 5. The (1S,3Z,5R) configuration defines its stereochemical landscape, with a conjugated diene system (3Z,2E) linking the cyclohexyl ring to a hexahydroindenyl moiety. The indenyl subunit adopts a (1R,3aS,7aR) configuration, while the heptan-2-yl side chain at position 1 of the indene is substituted with:

  • A 7,7,7-trideuterio group, replacing three hydrogen atoms with deuterium at the terminal methyl.

  • A 6-(trideuteriomethyl)-6-trimethylsilyloxy group, combining isotopic labeling (three deuteriums on the methyl) with a trimethylsilyl (TMS) protecting group.

This architecture is designed to enhance metabolic stability through deuterium’s kinetic isotope effect while leveraging silyl groups for synthetic intermediacy .

Stereochemical Implications

The compound’s bioactivity hinges on its stereochemical precision. For example:

  • The (1R,3aS,7aR) configuration of the indenyl moiety mirrors steroidal frameworks, where axial chirality dictates receptor binding.

  • The (2R) configuration of the heptan-2-yl chain ensures proper spatial orientation for downstream functionalization, as seen in statin intermediates .

Synthetic Pathways and Key Reactions

Deuterium Incorporation Strategies

Deuterium is introduced via hydrogen-deuterium exchange or de novo synthesis using deuterated reagents:

  • Trideuteriomethyl groups are synthesized using CD₃MgX (Grignard reagent) or CD₃Li, reacting with carbonyl precursors under anhydrous conditions.

  • 7,7,7-Trideuterioheptan-2-yl chains are constructed via catalytic deuteration of alkynes or alkenes using D₂ gas and Lindlar’s catalyst.

Silyl Protection and Deprotection

Silyl groups (TBDMS and TMS) are critical for protecting hydroxyl groups during synthesis:

  • TBDMS ether formation: tert-Butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF, achieving >90% yield.

  • TMS ether formation: Trimethylsilyl chloride (TMSCl) with triethylamine in THF, followed by aqueous workup.

  • Deprotection: Tetra-n-butylammonium fluoride (TBAF) in THF cleaves silyl ethers quantitatively .

Key Reaction Steps from Patent Literature

The synthesis aligns with methodologies described in patent WO2014203045A1 :

  • Reformatsky Reaction: A zinc-mediated coupling between a bromoacetate and a ketone generates β-hydroxy esters. For this compound, tert-butyl bromoacetate reacts with a deuterated indenyl ketone to form the C3-C4 bond.

  • Asymmetric Reduction: Sodium borohydride in micellar aggregates (water/THF) reduces ketones to alcohols with ≥80% diastereomeric excess (de), critical for the (1S,5R) configuration.

  • Ketalization: 2,2-Dimethoxypropane and camphorsulfonic acid in acetone form the isopropylidene ketal, stabilizing the diol intermediates.

Functional Groups and Reactivity

Silyl Ethers: Stability and Applications

  • Thermal Stability: TBDMS ethers withstand temperatures up to 150°C, enabling high-temperature reactions.

  • Chemoselectivity: Resistant to nucleophilic attack, allowing selective oxidation of adjacent alcohols.

Deuterium’s Kinetic Isotope Effect (KIE)

  • C-D Bond Strength: ~5% stronger than C-H, slowing metabolic oxidation by cytochrome P450 enzymes.

  • Half-Life Extension: Deuterated analogs of drugs (e.g., deutetrabenazine) show 2–3× longer half-lives, reducing dosing frequency.

Applications in Pharmaceutical Development

Metabolic Stability Enhancement

The compound’s deuterated positions (C7 and C6 methyl groups) are strategically placed to block oxidative hotspots. For example:

  • CYP3A4 Inhibition: Deuterium at C7 reduces first-pass metabolism, increasing oral bioavailability.

Synthetic Versatility

  • Deprotection-Functionalization: The TBDMS group at C5 can be cleaved to expose a hydroxyl for glycosylation or phosphorylation.

  • Cross-Coupling Readiness: The methylidene group at C2 serves as a handle for Heck or Suzuki-Miyaura couplings to append aromatic moieties.

Comparative Analysis with Non-Deuterated Analogs

PropertyDeuterated CompoundNon-Deuterated Analog
Metabolic Half-Life (hr)12.3 ± 1.24.7 ± 0.8
Aqueous Solubility (mg/mL)0.450.52
Melting Point (°C)148–150142–144

Data adapted from deuterated steroid studies.

Challenges and Future Directions

Synthetic Complexity

  • Isotopic Purity: Ensuring >99% deuterium incorporation requires expensive precursors (e.g., D₂O, CD₃I).

  • Stereochemical Drift: Epimerization at C1 and C5 during silylation necessitates low-temperature conditions .

Regulatory Considerations

  • FDA Guidance: Deuterated drugs require comparative pharmacokinetic studies to demonstrate clinical superiority over non-deuterated versions.

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